Di-tert-butyl 2-aminomalonate Di-tert-butyl 2-aminomalonate
Brand Name: Vulcanchem
CAS No.: 1233077-82-1
VCID: VC0110034
InChI:
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.28874

Di-tert-butyl 2-aminomalonate

CAS No.: 1233077-82-1

Cat. No.: VC0110034

Molecular Formula: C11H21NO4

Molecular Weight: 231.28874

* For research use only. Not for human or veterinary use.

Di-tert-butyl 2-aminomalonate - 1233077-82-1

Specification

CAS No. 1233077-82-1
Molecular Formula C11H21NO4
Molecular Weight 231.28874

Introduction

Chemical Structure and Properties

Di-tert-butyl 2-aminomalonate features a central malonic ester structure with an amino group at the α-position and two tert-butyl ester moieties. The presence of the primary amine functionality alongside two bulky tert-butyl ester groups creates a molecule with distinct chemical reactivity patterns.

PropertyValue
Chemical FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
CAS Number1233077-82-1
AppearanceColorless to light yellow liquid/solid
Standard Purity≥98%
Storage Conditions-20°C, under inert gas
SolubilitySoluble in most organic solvents (DCM, chloroform, ethyl acetate)

The presence of the tert-butyl groups provides steric protection for the ester functionalities, making them resistant to many nucleophilic attacks while allowing selective deprotection under controlled acidic conditions. This selective reactivity profile is particularly valuable in multi-step synthesis where orthogonal protecting group strategies are essential.

Synthesis Methods

Synthesis from Amino Malonic Acid Diethyl Ester

The most common preparation method involves transesterification of diethyl aminomalonate with tert-butanol or tert-butyl acetate under appropriate conditions. Based on synthetic approaches documented in the literature, a typical procedure involves:

  • Dissolving amino malonic acid diethyl ester (0.1 mol) in dichloromethane

  • Adding triethylamine (0.2 mol) as a base

  • Adding di-tert-butyl dicarbonate (0.12 mol) at ice bath temperature

  • Gradually raising to room temperature with continuous stirring

  • Monitoring the reaction by TLC until completion

  • Distilling off the solvent under reduced pressure

  • Extracting with dichloromethane and drying over anhydrous magnesium sulfate

  • Concentrating to obtain the product as a colorless oil in approximately 98% yield

Protection-Deprotection Strategy

Another synthetic approach involves:

  • Protection of the amino group of diethyl aminomalonate with di-tert-butyl dicarbonate (Boc₂O)

  • Transesterification of the resulting N-Boc-protected diethyl aminomalonate with tert-butanol

  • Selective deprotection of the N-Boc group under acidic conditions

Di-tert-butyl dicarbonate (Boc anhydride) is a widely used reagent for this purpose. It reacts with amines to give N-tert-butoxycarbonyl derivatives, which can later be selectively removed using moderately strong acids such as trifluoroacetic acid .

Chemical Reactivity and Applications

As a Building Block in Heterocyclic Chemistry

Di-tert-butyl 2-aminomalonate serves as a versatile building block in the synthesis of various heterocyclic compounds. Its bifunctional nature with an amino group and two ester groups allows for diverse chemical transformations.

In one documented application, this compound can be employed in the synthesis of substituted quinolines through condensation reactions with appropriate carbonyl compounds. The resulting heterocyclic systems have been investigated for their biological activities, including potential neuroprotective effects .

In Peptide and Amino Acid Synthesis

The compound plays a crucial role in the synthesis of non-proteinogenic amino acids and peptide derivatives. The primary amine can undergo various coupling reactions with carboxylic acids, including:

  • Standard peptide coupling using reagents such as HATU, EDC/HOBt, or DMAP

  • Selective functionalization through N-acylation

  • Formation of urea derivatives through reaction with isocyanates

These transformations are essential in designing peptidomimetic compounds with improved pharmacological properties.

Pharmaceutical Applications

Di-tert-butyl 2-aminomalonate has been utilized in medicinal chemistry for the synthesis of bioactive compounds targeting various disease conditions:

  • Development of cholinesterase inhibitors for Alzheimer's disease

  • Synthesis of antimycobacterial agents for tuberculosis treatment

  • Preparation of neuroprotective agents

In one notable example, derivatives containing this structural motif were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating significant potential as multi-target agents for neurodegenerative disorders .

Selective Deprotection Strategies

The selective removal of tert-butyl esters represents an important aspect of Di-tert-butyl 2-aminomalonate chemistry. Several methods have been developed for this purpose:

Acidic Deprotection

Traditional deprotection employs strong acids such as:

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid

  • Formic acid

The mechanism involves protonation of the tert-butyl ester carbonyl oxygen, followed by the departure of the tert-butyl cation and subsequent hydrolysis to give the corresponding carboxylic acid.

Thermal Deprotection

Recent research has demonstrated that thermal deprotection can be effectively employed for N-Boc protected amines in continuous flow systems, even in the absence of acid catalysts. This approach offers a greener alternative to traditional acid-mediated deprotection methods .

For specific substrates, heating to temperatures around 170-230°C with controlled residence times of 45 minutes can achieve selective deprotection, allowing for the sequential manipulation of protecting groups in complex molecules .

Analytical Characterization

Characterization of Di-tert-butyl 2-aminomalonate typically involves multiple analytical techniques:

Spectroscopic Methods

NMR Spectroscopy:

  • ¹H NMR shows characteristic signals for the tert-butyl groups (singlet at approximately δ 1.45 ppm), and the amino group protons.

  • ¹³C NMR displays signals for the carbonyl carbons (approximately δ 170 ppm), quaternary carbons of the tert-butyl groups (around δ 81 ppm), and methyl carbons (about δ 28 ppm).

IR Spectroscopy:

  • Characteristic absorption bands include N-H stretching (3300-3500 cm⁻¹), C=O stretching of the ester groups (1700-1740 cm⁻¹), and C-O stretching (1050-1300 cm⁻¹).

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate columns can be employed for purity determination, with detection typically achieved using UV absorption at wavelengths around 210-220 nm.

Structure-Activity Relationships

Research incorporating Di-tert-butyl 2-aminomalonate derivatives has yielded valuable structure-activity relationship data. Studies have shown that compounds synthesized using this building block demonstrate:

  • Good blood-brain barrier permeability

  • Favorable intestinal absorption profiles

  • Moderate cardiac toxicity risk

These properties make derivatives of Di-tert-butyl 2-aminomalonate particularly promising for central nervous system drug development.

Recent Developments and Future Perspectives

Recent research has expanded the utility of Di-tert-butyl 2-aminomalonate in various fields:

Green Chemistry Applications

Efforts to develop environmentally friendly synthetic methods have led to:

  • Solvent-free reaction conditions

  • Reduced catalyst loadings

  • Room temperature protocols

  • Continuous flow processing methods

Medicinal Chemistry Innovations

The compound continues to find applications in medicinal chemistry research:

  • As a key component in multi-target-directed ligands for neurodegenerative diseases

  • In the development of novel antimicrobial agents with improved activity profiles

  • For the synthesis of peptidomimetics with enhanced stability and bioavailability

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